molecular formula C17H18N5Na2O7P B14799557 N6-Benzyladenosine 5'-monophosphate sodium salt

N6-Benzyladenosine 5'-monophosphate sodium salt

Cat. No.: B14799557
M. Wt: 481.3 g/mol
InChI Key: BYBYTHYCUDZEPR-UHFFFAOYSA-L
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Description

N6-Benzyladenosine-5’-phosphate is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processesIt has been studied for its potential therapeutic applications, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzyladenosine-5’-phosphate typically involves the substitution of adenosine with a benzyl group at the N6 position, followed by phosphorylation at the 5’ position. One common method involves the use of benzyl chloride and adenosine in the presence of a base, followed by phosphorylation using a phosphorylating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for N6-Benzyladenosine-5’-phosphate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N6-Benzyladenosine-5’-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N6-Benzyladenosine-5’-phosphate exerts its effects by inhibiting the transcriptional activity of Stat5a and Stat5b, which are involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets the Stat5a/b pathway, reducing the expression of target genes such as Bcl-xL and cyclin D1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Benzyladenosine-5’-phosphate is unique due to its enhanced solubility and ability to inhibit Stat5a/b, making it a valuable compound in cancer research. Its phosphate group increases its polarity, allowing for better solubility and bioavailability compared to its non-phosphorylated counterparts .

Properties

Molecular Formula

C17H18N5Na2O7P

Molecular Weight

481.3 g/mol

IUPAC Name

disodium;[5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C17H20N5O7P.2Na/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;;/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27);;/q;2*+1/p-2

InChI Key

BYBYTHYCUDZEPR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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